A Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS No. 958649-15-5)
A Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS No. 958649-15-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, including its synthesis, potential biological activities, and relevant experimental protocols. The information regarding biological activity and specific experimental outcomes is based on data from structurally related quinoline derivatives, as specific data for this compound is not extensively available in public literature.
Core Compound Properties
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. Its chemical structure combines a quinoline scaffold, known for a wide range of biological activities, with a bromine substituent and a carbonitrile group, which can significantly influence its physicochemical properties and biological target interactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 958649-15-5 | [1][2] |
| Molecular Formula | C₁₀H₅BrN₂O | [1] |
| Molecular Weight | 249.07 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Purity | ≥96% (as commercially available) | [1][2] |
| InChI | InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | [1] |
| InChIKey | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C1Br)C(=C(C=N2)C#N)O | |
| Synonyms | 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, 4-Oxo-6-bromo-1,4-dihydroquinoline-3-carbonitrile | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Step 1: Condensation of 4-bromoaniline with a suitable three-carbon electrophile
The initial step involves the reaction of 4-bromoaniline with a reagent that can introduce the C2, C3 (with the nitrile), and C4 (carbonyl) atoms of the quinoline ring. A suitable reagent would be an ethoxymethylenemalononitrile or a similar derivative of cyanoacetic acid.
Experimental Protocol: Condensation
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In a round-bottom flask, combine 1 equivalent of 4-bromoaniline with 1.1 equivalents of ethyl 2-cyano-3-ethoxyacrylate.
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Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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During the reaction, ethanol is eliminated and can be removed by distillation.
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Upon completion, the reaction mixture is cooled to room temperature, yielding the intermediate adduct.
Step 2: Thermal Cyclization
The intermediate from Step 1 is then cyclized at a high temperature to form the quinoline ring system.
Experimental Protocol: Cyclization
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The crude intermediate adduct is added portion-wise to a high-boiling point solvent, such as diphenyl ether, preheated to 240-250°C.
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The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
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After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the crude product.
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The solid is collected by filtration, washed with the non-polar solvent, and dried.
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Purification of the crude 6-Bromo-4-hydroxyquinoline-3-carbonitrile can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
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Caption: Proposed synthetic workflow for 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Potential Biological Activity and Screening Protocols
While specific biological data for 6-Bromo-4-hydroxyquinoline-3-carbonitrile is not available, the quinoline scaffold is a well-known pharmacophore present in numerous anticancer and antimicrobial agents.[7][8][9][10][11] The presence of a bromine atom at the C6 position has been associated with enhanced cytotoxic effects in some quinoline series.[7]
Anticancer Activity
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases, induction of apoptosis, and cell cycle arrest.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.
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Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Prepare serial dilutions of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
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Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition
Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and c-Met.[1]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
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Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase of interest, its specific substrate (protein or peptide), and various concentrations of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
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Initiation: Start the reaction by adding ATP.
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Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
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ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
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Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
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Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
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Caption: General workflow for the biological evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of structurally related quinoline derivatives, 6-Bromo-4-hydroxyquinoline-3-carbonitrile could potentially inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, often downstream of receptor tyrosine kinases (RTKs) like EGFR and c-Met.
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Caption: Potential inhibition of RTK signaling pathways by 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Conclusion
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a chemical entity with significant potential for further investigation in the field of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Although specific biological and spectral data for this compound are currently limited in the public domain, the information available for structurally similar quinoline derivatives provides a strong rationale for its synthesis and evaluation. The proposed synthesis and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive profile of its biological activities.
References
- 1. 6-Bromo-4-hydroxyquinoline-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Buy 4-Hydroxy-7-methylquinoline-3-carbonitrile [smolecule.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
